methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core substituted at position 2 with a 2-bromophenyl carbonylamino group and at position 3 with a methyl ester. The bromine atom on the phenyl ring introduces steric bulk and electronic effects, while the ester group enhances solubility. Its synthesis likely involves coupling 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with 2-bromobenzoyl chloride under reflux conditions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C16H14BrNO3S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H14BrNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) |
InChI Key |
QMHBUWWBXMHXIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reagents : Cyclopentanone (1.0 eq), methyl cyanoacetate (1.0 eq), sulfur (1.0 eq), morpholine (catalyst).
-
Solvent : Methanol.
-
Temperature : 45°C for 3 hours.
Mechanistic Insights :
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Catalyst | Morpholine | Enhances cyclization rate |
| Temperature | 45°C | Balances reaction speed and side reactions |
| Reaction Time | 3 hours | Prevents over-oxidation |
Amidation with 2-Bromobenzoyl Chloride
The 2-amino intermediate undergoes acylation with 2-bromobenzoyl chloride to introduce the brominated aryl group.
Procedure
-
Reagents : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 eq), 2-bromobenzoyl chloride (1.1 eq), triethylamine (1.1 eq).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Purification : Reverse-phase HPLC (MeCN:H₂O gradient).
Critical Factors :
-
Base Selection : Triethylamine neutralizes HCl, preventing protonation of the amino group.
-
Solvent Purity : Anhydrous DCM avoids hydrolysis of acyl chloride.
Table 2: Amidation Yield Under Varied Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 60°C | 78 |
| Pyridine | THF | 50°C | 62 |
| DMAP | Acetonitrile | 70°C | 85 |
Esterification and Final Product Isolation
The carboxylic acid intermediate is esterified using methanol under acidic conditions.
Stepwise Process
-
Hydrolysis : The nitrile group (from Gewald reaction) is hydrolyzed to carboxylic acid using HCl/MeOH.
-
Esterification : Methanol and H₂SO₄ (cat.) reflux to form the methyl ester.
Industrial Scaling :
-
Continuous Flow Reactors : Improve heat transfer and reduce reaction time.
-
In-Line Monitoring : HPLC ensures real-time purity assessment.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gewald + Amidation | High regioselectivity | Multi-step purification | 65–78 |
| Microwave-Assisted | Faster reaction times | Specialized equipment | 70–82 |
| Solvent-Free | Eco-friendly | Limited substrate scope | 58–68 |
Industrial Production Strategies
-
Catalyst Recycling : Morpholine recovery via distillation reduces costs.
-
Process Intensification : Microreactors enhance mass transfer during acylation.
-
Quality Control :
Mechanistic and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Benzothiophene derivatives are important components in organic semiconductors due to their electronic properties.
Biological Studies: It can be used to study the interaction of benzothiophene derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, benzothiophene derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme . This interaction disrupts the enzyme’s function, leading to downstream effects on cellular processes such as cell division and growth.
Comparison with Similar Compounds
Substituent Variations on the Acyl Amino Group
(a) 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- Key Difference : Replaces the 2-bromophenyl carbonyl group with a 2-hydroxybenzylidene Schiff base.
- Synthesis: Formed via condensation of 2-hydroxybenzaldehyde with the amino-thiophene precursor .
- Properties : Melting point (135–137°C) is lower than brominated analogs, likely due to reduced molecular symmetry and weaker intermolecular forces .
(b) Ethyl-2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Key Difference : Contains a bromoalkyl chain instead of an aromatic bromine.
- Synthesis: Reacts bromoalkanoyl chloride with the amino-thiophene intermediate .
(c) N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Key Difference : Substitutes bromine with chlorine and adds a tert-butyl group.
- Properties : Higher melting point (213–216°C) due to increased steric hindrance and hydrogen bonding from the carboxamide group .
- Biological Activity : Carboxamide derivatives are often explored for antibacterial applications .
Ester vs. Carboxylic Acid Derivatives
(a) 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid
- Key Difference : Replaces the methyl ester with a carboxylic acid.
- Properties : Higher melting point (219–220°C) due to strong hydrogen bonding from the -COOH group. Increased polarity may reduce cell membrane penetration compared to ester derivatives .
- Applications : Carboxylic acids are common in drug design for salt formation and target binding.
(b) GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
- Key Difference : Incorporates a furan-piperazine acyl group.
- Biological Activity: Acts as a NOX4 inhibitor (IC50 = 5 µM) with moderate selectivity over NOX2 .
- Structural Insight : The furan and piperazine moieties enhance binding to enzymatic pockets, demonstrating how heterocyclic substituents can drive pharmacological activity.
Halogen Substitution Effects
(a) Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Key Difference: Chlorine replaces bromine in a non-aromatic context.
(b) Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Key Difference : Lacks halogens but includes methoxy groups.
- Electronic Effects : Methoxy groups donate electron density, contrasting with bromine’s electron-withdrawing effect. This may influence reactivity in electrophilic substitution reactions .
Biological Activity
Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant and antibacterial activities, and discusses relevant case studies and research findings.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives, including this compound. For instance, a study evaluated various thiophene derivatives using the ABTS radical cation assay. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. Specifically, one derivative showed a 62% inhibition rate, suggesting a strong capacity to scavenge free radicals .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated against various bacterial strains. In comparative studies, it was found that derivatives containing the thiophene ring exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to this compound demonstrated inhibition rates ranging from 40% to 86.9% against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 1: Antioxidant Evaluation
A detailed study involving various thiophene derivatives assessed their antioxidant capabilities using DFT (Density Functional Theory) calculations alongside experimental assays. The findings revealed that specific modifications to the thiophene structure significantly enhanced antioxidant activity. For instance, the introduction of methoxy groups improved the radical scavenging ability of compounds .
Case Study 2: Antibacterial Screening
Another significant investigation focused on the antibacterial efficacy of this compound against common bacterial strains. The study utilized a disk diffusion method to measure the inhibition zones. Results indicated that compounds with specific substituents on the thiophene ring had enhanced antibacterial properties compared to standard antibiotics like ampicillin .
Research Findings Summary
| Activity | Compound | Inhibition Rate (%) | Bacterial Strain |
|---|---|---|---|
| Antioxidant | Methyl 2-{[(2-bromophenyl)carbonyl]... | 62.0 | ABTS radical cation assay |
| Antibacterial | Derivative similar to methyl... | 86.9 | Pseudomonas aeruginosa |
| Antibacterial | Derivative similar to methyl... | 83.3 | Staphylococcus aureus |
| Antibacterial | Derivative similar to methyl... | 78.3 | Bacillus subtilis |
Q & A
What are the standard synthetic routes for preparing methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under reflux .
- Acylation : Using acid anhydrides (e.g., succinic or maleic anhydride) to functionalize the amino group, followed by purification via reverse-phase HPLC with gradients (e.g., MeCN:H₂O) .
- Catalysts : Triethylamine or glacial acetic acid is often added to facilitate reaction efficiency .
Key considerations : Solvent choice (e.g., DCM for anhydrous conditions), temperature control (reflux at ~40–70°C), and inert atmospheres (N₂) to prevent side reactions .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structural integrity via chemical shifts (e.g., cyclopentane protons at δ 1.6–2.7 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion for C₁₇H₁₅BrN₂O₃S: ~423.0 Da) and purity .
- X-ray crystallography (if applicable): Resolves 3D structure and hydrogen-bonding networks .
How is the biological activity of this compound initially screened in academic research?
While direct data on this compound is limited, structurally similar cyclopenta[b]thiophenes are screened via:
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Escherichia coli .
- Enzyme inhibition studies : Targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Note : Activity is often inferred from analogs (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives) .
What strategies optimize the synthesis yield and purity of this compound?
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity .
- Catalyst screening : Triethylamine improves acylation efficiency compared to pyridine .
- Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) achieves >95% purity .
- Temperature control : Reflux at 55–70°C minimizes byproducts like unreacted anhydrides .
How can mechanistic studies elucidate this compound’s interaction with biological targets?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to proteins like COX-2 .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
- SAR analysis : Modifying the 2-bromophenyl or carboxylate groups to assess activity changes .
What computational approaches support the design of derivatives with enhanced properties?
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization .
- MD simulations : Assess stability of compound-protein complexes over nanosecond timescales .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity .
How are contradictory data in synthesis or bioactivity resolved?
- Reproducibility checks : Varying catalysts (e.g., acetic acid vs. triethylamine) to identify optimal conditions .
- Meta-analysis : Comparing analogs (e.g., chloro vs. bromo substituents) to explain potency discrepancies .
- Advanced characterization : Using HRMS to confirm unexpected adducts or degradation products .
What methodologies establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replacing the 2-bromophenyl group with 2,4-dimethylbenzamido or furanoyl groups .
- Bioisosteric substitutions : Swapping the thiophene core with cyclohepta[b]thiophene to modulate steric effects .
- Pharmacophore mapping : Identifying critical moieties (e.g., carboxylate ester) for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
